
(4-((3-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-((3-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” is a chemical compound with the molecular formula C20H18FN3OS and a molecular weight of 367.44. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline nucleus, a fluorophenyl group, and a thiomorpholino group. The quinoline nucleus is a bicyclic compound containing nitrogen .科学研究应用
Oncology Research
This compound has shown promise in oncology research due to its structural similarity to quinoline derivatives, which are known to possess anti-cancer properties. The 3-fluorophenyl group may interact with various cellular targets, potentially inhibiting cancer cell growth. Studies have indicated that pyrazolo[3,4-b]quinoline derivatives can act as inhibitors of oncogenic Ras, which is a common mutation in various cancers .
Antimicrobial Activity
Quinoline derivatives have been associated with antimicrobial properties. The thiomorpholino group attached to the quinoline core could enhance this activity, making it a valuable compound for developing new antimicrobial agents. It could be particularly useful in studying drug-resistant strains of bacteria and formulating strategies to combat them .
Chemical Synthesis of Heterocyclic Compounds
The compound serves as a building block in the synthesis of various heterocyclic compounds. Its reactivity with different reagents can lead to the formation of pyrazolo[3,4-b]quinolines and benzo[b][1,8]naphthyridine derivatives, which have diverse pharmacological applications. This makes it an important compound for chemical synthesis and drug design .
Molecular Docking Studies
Molecular docking studies are crucial in drug discovery, and this compound’s unique structure makes it suitable for such studies. It can be used to model interactions with biological targets, helping to predict binding affinities and identify potential therapeutic effects. This application is vital for understanding the compound’s mechanism of action at the molecular level .
Pharmacological Agent Development
Due to its structural features, this compound could be used in the development of pharmacological agents. Its interactions with various enzymes and receptors can be studied to determine its therapeutic potential. For instance, its efficacy as a calcium channel blocker or as an antidiabetic agent can be explored, given the known activities of similar quinoline derivatives .
DNA Binding Studies
Compounds with quinoline moieties have been found to possess DNA binding properties. This particular compound could be used to study DNA interactions, which is essential in understanding its genotoxicity and potential as an anti-tumor agent. Such studies can provide insights into the compound’s role in gene expression and DNA repair mechanisms .
未来方向
Quinoline derivatives have been utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc., and have shown potential as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-HIV agents . The future research directions could involve further investigation into the therapeutic potential of this compound and its derivatives.
属性
IUPAC Name |
[4-(3-fluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-14-4-3-5-15(12-14)23-19-16-6-1-2-7-18(16)22-13-17(19)20(25)24-8-10-26-11-9-24/h1-7,12-13H,8-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZLYQSUKMXFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester](/img/structure/B2853517.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2853518.png)

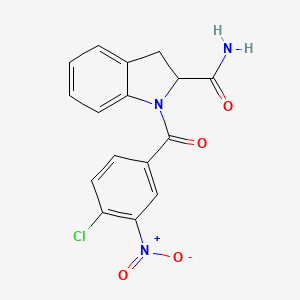
![Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2853521.png)
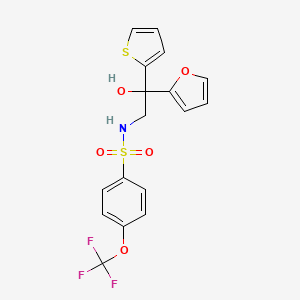
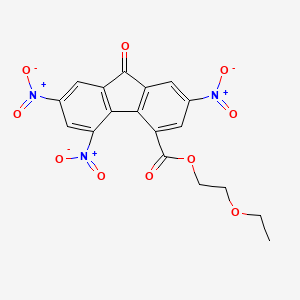
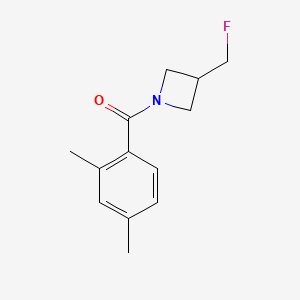
![N-(2-ethylphenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2853527.png)
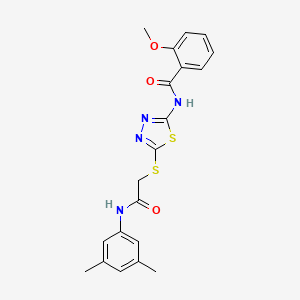
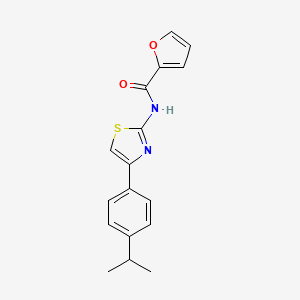
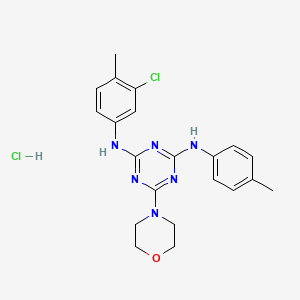

![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one](/img/structure/B2853539.png)